molecular formula C8H5N3O3S B017628 N-formyl 4-nitro-7-aminobenzthiazole CAS No. 107586-82-3

N-formyl 4-nitro-7-aminobenzthiazole

Cat. No. B017628
M. Wt: 223.21 g/mol
InChI Key: UJLPDAVSLARBOL-UHFFFAOYSA-N
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Description

N-formyl 4-nitro-7-aminobenzthiazole (FNABT) is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. This compound is a derivative of benzothiazole and has been synthesized using various methods.

Mechanism Of Action

The mechanism of action of N-formyl 4-nitro-7-aminobenzthiazole is not fully understood. However, it is believed to inhibit the activity of PKC and tyrosine kinase by binding to their active sites. This leads to the inhibition of downstream signaling pathways that are involved in cell growth and proliferation. Additionally, N-formyl 4-nitro-7-aminobenzthiazole may induce apoptosis in cancer cells by activating caspase-3 and caspase-9.

Biochemical And Physiological Effects

N-formyl 4-nitro-7-aminobenzthiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of PKC and tyrosine kinase, which are involved in cellular processes such as cell growth, differentiation, and apoptosis. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-formyl 4-nitro-7-aminobenzthiazole has also been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.

Advantages And Limitations For Lab Experiments

N-formyl 4-nitro-7-aminobenzthiazole has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be effective in inhibiting the activity of PKC and tyrosine kinase. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been shown to inhibit the growth of cancer cells in vitro and in vivo. However, there are also limitations to using N-formyl 4-nitro-7-aminobenzthiazole in lab experiments. Its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Additionally, the purity and yield of N-formyl 4-nitro-7-aminobenzthiazole can be affected by various factors, including reaction conditions and solvents.

Future Directions

There are several future directions for research on N-formyl 4-nitro-7-aminobenzthiazole. One potential direction is to investigate its effects on non-cancerous cells and its potential toxicity. Additionally, the use of N-formyl 4-nitro-7-aminobenzthiazole as a fluorescent probe for imaging and detection of biomolecules could be further explored. Furthermore, the development of more efficient synthesis methods and the optimization of reaction conditions could improve the yield and purity of N-formyl 4-nitro-7-aminobenzthiazole. Finally, the potential use of N-formyl 4-nitro-7-aminobenzthiazole as a therapeutic agent for the treatment of cancer and other diseases could be investigated further.
Conclusion:
In conclusion, N-formyl 4-nitro-7-aminobenzthiazole is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It has been shown to inhibit the activity of PKC and tyrosine kinase, inhibit the growth of cancer cells, and act as a fluorescent probe for imaging and detection of biomolecules. However, its mechanism of action is not fully understood, and its effects on non-cancerous cells are not well studied. Further research is needed to fully understand the potential applications and limitations of N-formyl 4-nitro-7-aminobenzthiazole in biomedical research.

Synthesis Methods

N-formyl 4-nitro-7-aminobenzthiazole can be synthesized using various methods, including the reaction of 4-nitro-7-aminobenzthiazole with formic acid, acetic anhydride, and acetic acid. Another method involves the reaction of 4-nitro-7-chlorobenzthiazole with formamide and formic acid. The yield and purity of N-formyl 4-nitro-7-aminobenzthiazole can be improved by using different solvents, catalysts, and reaction conditions.

Scientific Research Applications

N-formyl 4-nitro-7-aminobenzthiazole has been extensively studied for its potential applications in biomedical research. It has been shown to inhibit the activity of certain enzymes, including protein kinase C (PKC) and tyrosine kinase. These enzymes are involved in various cellular processes, including cell growth, differentiation, and apoptosis. N-formyl 4-nitro-7-aminobenzthiazole has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-formyl 4-nitro-7-aminobenzthiazole has been investigated for its potential use as a fluorescent probe for imaging and detection of certain biomolecules.

properties

CAS RN

107586-82-3

Product Name

N-formyl 4-nitro-7-aminobenzthiazole

Molecular Formula

C8H5N3O3S

Molecular Weight

223.21 g/mol

IUPAC Name

N-(4-nitro-1,3-benzothiazol-7-yl)formamide

InChI

InChI=1S/C8H5N3O3S/c12-3-9-5-1-2-6(11(13)14)7-8(5)15-4-10-7/h1-4H,(H,9,12)

InChI Key

UJLPDAVSLARBOL-UHFFFAOYSA-N

SMILES

C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=C2C(=C1NC=O)SC=N2)[N+](=O)[O-]

synonyms

Formamide,N-(4-nitro-7-benzothiazolyl)-(9CI)

Origin of Product

United States

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